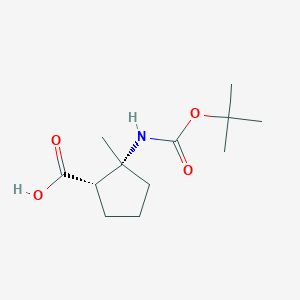

cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid is a chemical compound with the empirical formula C12H21NO4 and a molecular weight of 243.30 g/mol . This compound is often used in organic synthesis and research due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid typically involves the reaction of tert-butyl carbamate with a suitable cyclopentanecarboxylic acid derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The product is then purified using standard techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid is used in various scientific research applications, including:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid can be compared with similar compounds such as:

cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring, which can influence its reactivity and applications.

tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid: This compound lacks the cis configuration, which can affect its stereochemistry and biological activity.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which make it a valuable compound in various research and industrial applications.

Biologische Aktivität

Cis-2-tert-butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid (CAS Number: 1212127-10-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the existing research on the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- Melting Point : 101–102 °C

- Storage Conditions : Ambient temperature

The biological activity of this compound primarily involves its interaction with various biological targets, which may include enzymes and receptors involved in cellular signaling pathways. The compound's structure suggests potential for activity as an inhibitor or modulator of specific biological processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, such as:

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of a structurally related compound, researchers treated HepG2 and MCF-7 cells with increasing concentrations (6–250 µg/mL) for 24 hours. The results indicated significant decreases in cell viability, particularly in HepG2 cells, suggesting a concentration-dependent cytotoxic effect. The IC50 values were determined to be lower for cancerous cells compared to normal cell lines, indicating selective toxicity .

Case Study 2: Mechanistic Insights

Another study focused on the mechanism of action revealed that related compounds induced apoptosis in cancer cells. Morphological changes consistent with apoptotic cell death were observed in treated cells, highlighting the potential for this compound to induce similar effects .

Data Summary Table

Eigenschaften

IUPAC Name |

(1S,2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(4)7-5-6-8(12)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDUYHIMOWUHAF-PRHODGIISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@H]1C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.